molecular formula C14H16N2O2 B8370094 2-[(6-Methoxypyridin-2-ylamino)methyl]-6-methylphenol

2-[(6-Methoxypyridin-2-ylamino)methyl]-6-methylphenol

Cat. No. B8370094
M. Wt: 244.29 g/mol
InChI Key: RDGZGBSQYWYXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09050266B2

Procedure details

80 mg (2.1 mmol, 6 eq) of lithium aluminium hydride are added in small fractions to a mixture of 90 mg (0.35 mmol) of 2-hydroxy-N-(6-methoxypyridin-2-yl)-3-methylbenzamide in 10 ml of dioxane. The reaction medium is heated at 80° C. for 16 h. 80 mg (2.1 mmol, 6 eq) of lithium aluminium hydride are added again and the medium is heated at 80° C. for 4 h. The reaction medium is diluted with 50 ml of ethyl acetate and washed with 50 ml of a saturated solution of ammonium chloride, and then twice with 50 ml of water. The organic phase is dried over magnesium sulphate, filtered and concentrated to dryness. The residue is purified by chromatography over silica, eluting with a heptane/ethyl acetate (1/1) mixture. 2-[(6-methoxypyridin-2-ylamino)methyl]-6-methylphenol is obtained in the form of a white solid.
Quantity
80 mg
Type
reactant
Reaction Step One
Name
2-hydroxy-N-(6-methoxypyridin-2-yl)-3-methylbenzamide
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH:7][C:8]1[C:24]([CH3:25])=[CH:23][CH:22]=[CH:21][C:9]=1[C:10]([NH:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([O:19][CH3:20])[N:14]=1)=O>O1CCOCC1.C(OCC)(=O)C>[CH3:20][O:19][C:15]1[N:14]=[C:13]([NH:12][CH2:10][C:9]2[CH:21]=[CH:22][CH:23]=[C:24]([CH3:25])[C:8]=2[OH:7])[CH:18]=[CH:17][CH:16]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
80 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
2-hydroxy-N-(6-methoxypyridin-2-yl)-3-methylbenzamide
Quantity
90 mg
Type
reactant
Smiles
OC1=C(C(=O)NC2=NC(=CC=C2)OC)C=CC=C1C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
80 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the medium is heated at 80° C. for 4 h
Duration
4 h
WASH
Type
WASH
Details
washed with 50 ml of a saturated solution of ammonium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography over silica
WASH
Type
WASH
Details
eluting with a heptane/ethyl acetate (1/1) mixture

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC(=N1)NCC1=C(C(=CC=C1)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.